molecular formula C18H19NO4S B6379211 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261953-91-6

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6379211
CAS No.: 1261953-91-6
M. Wt: 345.4 g/mol
InChI Key: NSYKUVMVNCXQMB-UHFFFAOYSA-N
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Description

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound that features a phenol group substituted with a formyl group and a piperidin-1-ylsulfonyl group

Properties

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)19-10-2-1-3-11-19/h4-9,12-13,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYKUVMVNCXQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685393
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-91-6
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The starting material, 4-(piperidin-1-ylsulfonyl)benzaldehyde, is reacted with phenol under basic conditions to form the intermediate compound.

    Formylation: The intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride in the presence of a catalyst to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.

    Reduction: 2-Hydroxymethyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.

    Substitution: 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]-4-nitrophenol.

Scientific Research Applications

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with the formyl group at a different position.

    4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol: Lacks the formyl group.

    2-Formyl-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol: Contains a morpholin-1-ylsulfonyl group instead of a piperidin-1-ylsulfonyl group.

Uniqueness

2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the specific positioning of the formyl and piperidin-1-ylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

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